2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride
Overview
Description
2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride is an organic compound with the molecular formula C9H8F3NO It is a derivative of ethanone, where the phenyl ring is substituted with a trifluoromethyl group and an amino group is attached to the ethanone moiety
Mechanism of Action
Target of Action
The primary target of 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride is Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine .
Mode of Action
It is believed to interact with its target enzyme, potentially altering its function or activity
Biochemical Pathways
The compound is likely to affect the biochemical pathways involving the synthesis of norepinephrine and epinephrine, given its target. These neurotransmitters play key roles in the body’s response to stress and in the regulation of various physiological processes .
Biochemical Analysis
Biochemical Properties
2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . This interaction is essential for understanding the compound’s role in neurotransmitter regulation. Additionally, this compound can interact with other proteins and enzymes, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression patterns . These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. The compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, its interaction with phenylethanolamine N-methyltransferase results in the modulation of catecholamine biosynthesis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating neurotransmitter levels and improving cognitive function . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and organ damage. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of specific metabolites, which are essential for maintaining cellular homeostasis. Understanding these metabolic pathways is vital for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it essential to study these processes in detail.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ammonia and a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this synthesis include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of 2-amino-1-(3-(trifluoromethyl)phenyl)ethanol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: 2-amino-1-(3-(trifluoromethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts distinct chemical properties that are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the design of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
- 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride
- 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride
- 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanol
Comparison:
Uniqueness: The position of the trifluoromethyl group on the phenyl ring significantly influences the compound’s chemical and biological properties. The 3-position substitution in 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride imparts unique steric and electronic effects, differentiating it from its isomers.
Chemical Properties: The trifluoromethyl group at the 3-position enhances the compound’s lipophilicity and stability, making it more suitable for certain applications compared to its isomers.
Biological Activity: The specific positioning of the trifluoromethyl group can affect the compound’s interaction with biological targets, leading to differences in potency and selectivity.
Properties
IUPAC Name |
2-amino-1-[3-(trifluoromethyl)phenyl]ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4H,5,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPPSEJUYWXQJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538437 | |
Record name | 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61062-56-4 | |
Record name | Ethanone, 2-amino-1-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61062-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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